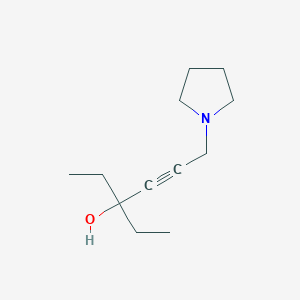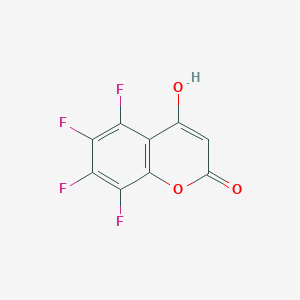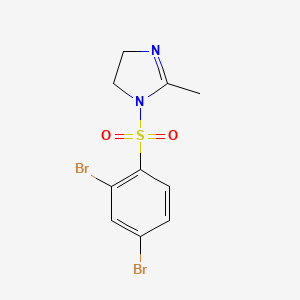
1,3-benzothiazol-2-yl (1E)-N-(3-chlorophenyl)-2-oxopropanehydrazonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(13-BENZOTHIAZOL-2-YLSULFANYL)-1-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE: is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(13-BENZOTHIAZOL-2-YLSULFANYL)-1-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE typically involves the condensation of 2-(3-chlorophenyl)hydrazine with a suitable ketone precursor, followed by the introduction of the benzothiazole-2-thiol group. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation and subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is the hydrazine derivative.
Substitution: Substituted derivatives of the original compound, depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: The compound’s structure suggests potential pharmacological activity, and it may be explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (1E)-1-(13-BENZOTHIAZOL-2-YLSULFANYL)-1-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring and hydrazone moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these dichloroaniline derivatives, (1E)-1-(13-BENZOTHIAZOL-2-YLSULFANYL)-1-[2-(3-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]PROPAN-2-ONE features additional functional groups that enhance its reactivity and potential applications. The presence of the benzothiazole ring and hydrazone moiety provides unique chemical properties, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H12ClN3OS2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl (1E)-N-(3-chloroanilino)-2-oxopropanimidothioate |
InChI |
InChI=1S/C16H12ClN3OS2/c1-10(21)15(20-19-12-6-4-5-11(17)9-12)23-16-18-13-7-2-3-8-14(13)22-16/h2-9,19H,1H3/b20-15+ |
InChI Key |
SYSKILWEJCDFRF-HMMYKYKNSA-N |
Isomeric SMILES |
CC(=O)/C(=N\NC1=CC(=CC=C1)Cl)/SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(=O)C(=NNC1=CC(=CC=C1)Cl)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11106406.png)
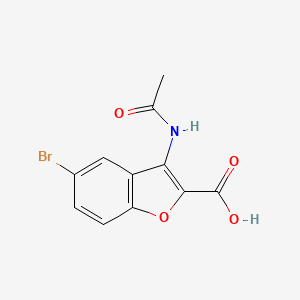
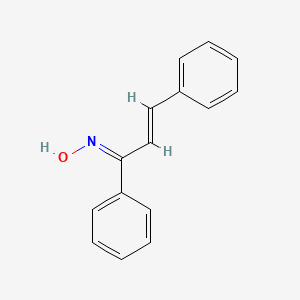
![4-[4-(6-Bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B11106421.png)
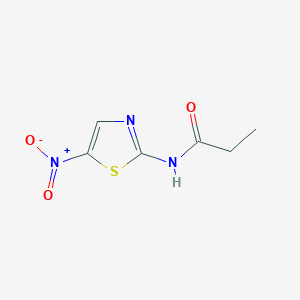
![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B11106430.png)
![4-methoxy-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B11106431.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11106441.png)
![4-bromo-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11106442.png)
![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11106444.png)
![N-(2-Methylphenyl)-N-{2-oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}methanesulfonamide](/img/structure/B11106455.png)
